molecular formula C11H12F3NO2 B1396320 [4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine CAS No. 1349717-67-4

[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine

Cat. No. B1396320
M. Wt: 247.21 g/mol
InChI Key: OEDRYPAHSXKING-UHFFFAOYSA-N
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Description

“[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine” is a chemical compound that belongs to the class of phenylmethanamines. The molecular formula of this compound is C11H12F3NO2 .


Molecular Structure Analysis

The molecular structure of “[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine” can be represented by the SMILES notation: c1cc(c(cc1CN)C(F)(F)F)OC2COC2 . This indicates that the compound contains a phenyl ring substituted with a trifluoromethyl group and a methanamine group. The phenyl ring is also substituted with an oxetane ring through an ether linkage .


Physical And Chemical Properties Analysis

The molecular weight of “[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine” is 247.21 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Photocytotoxicity and Cellular Imaging

  • Iron(III) Complexes in Photocytotoxicity and Imaging : Iron(III) complexes with various ligands, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, demonstrate remarkable photocytotoxicity under red light exposure. These complexes also show potential in cellular imaging due to their ability to interact with DNA and generate reactive oxygen species, leading to apoptosis in cancer cells (Basu et al., 2014).

Catalytic Applications

  • Ruthenium Complexes in Transfer Hydrogenation : Quinazoline-based ruthenium complexes, synthesized from ligands including (phenylquinazolin-2-yl)methanamine, have been found effective in catalyzing transfer hydrogenation reactions. These complexes demonstrate high efficiency and turnover frequency (Karabuğa et al., 2015).

  • Palladacycles in Catalysis : Palladacycles derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine have shown good activity and selectivity in various catalytic applications while maintaining the palladium in its Pd(II) state (Roffe et al., 2016).

Synthesis and Characterization

  • Synthesis of Methanamine Derivatives : Various methanamine derivatives, including 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, have been synthesized and characterized using spectroscopic techniques. These compounds are significant for their potential applications in various fields (Shimoga et al., 2018).

Antimicrobial Properties

  • Antimicrobial Activity of Methanamine Derivatives : Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine have shown variable degrees of antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Visagaperumal et al., 2010).

Safety And Hazards

The safety and hazards associated with “[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine” are not clear from the available information. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

[4-(oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)9-3-7(4-15)1-2-10(9)17-8-5-16-6-8/h1-3,8H,4-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDRYPAHSXKING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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